1,3-Benzenedicarbonitrile, 4-amino-5-chloro-2,6-difluoro-
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Overview
Description
1,3-Benzenedicarbonitrile, 4-amino-5-chloro-2,6-difluoro- is a versatile chemical compound with a unique structure that includes amino, chloro, and difluoro substituents on a benzenedicarbonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenedicarbonitrile, 4-amino-5-chloro-2,6-difluoro- typically involves the nitration of 4,6-difluorophthalic acid, followed by the reduction of the nitro group to a nitrile group. This process requires specific reaction conditions, including controlled temperatures and the use of appropriate catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing advanced equipment and optimized reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenedicarbonitrile, 4-amino-5-chloro-2,6-difluoro- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can alter the oxidation state of the compound, affecting its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by different groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents.
Scientific Research Applications
1,3-Benzenedicarbonitrile, 4-amino-5-chloro-2,6-difluoro- has numerous applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of various organic compounds and polymers.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: It is used in the production of high-performance materials, such as polyimides and polyquinoxalines, which have applications in aerospace, electronics, and automotive industries.
Mechanism of Action
The mechanism by which 1,3-Benzenedicarbonitrile, 4-amino-5-chloro-2,6-difluoro- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, leading to changes in cellular function and behavior. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzenedicarbonitrile, 4,6-difluoro-: This compound shares a similar benzenedicarbonitrile core but lacks the amino and chloro substituents.
1,3-Benzenedicarbonitrile, 4-amino-2,5,6-trichloro-: Another related compound with different halogen substituents.
Uniqueness
1,3-Benzenedicarbonitrile, 4-amino-5-chloro-2,6-difluoro- is unique due to its specific combination of amino, chloro, and difluoro substituents. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
4-amino-5-chloro-2,6-difluorobenzene-1,3-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2ClF2N3/c9-5-7(11)3(1-12)6(10)4(2-13)8(5)14/h14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVSBCZBNBGCUCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(C(=C(C(=C1F)C#N)F)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2ClF2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70446077 |
Source
|
Record name | 1,3-Benzenedicarbonitrile, 4-amino-5-chloro-2,6-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70446077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104569-01-9 |
Source
|
Record name | 1,3-Benzenedicarbonitrile, 4-amino-5-chloro-2,6-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70446077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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